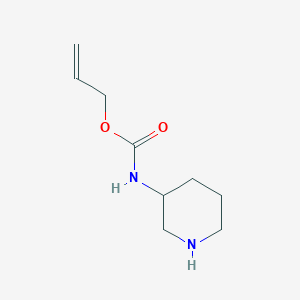

Piperidin-3-YL-carbamic acid allyl ester

CAS No.: 885274-85-1

Cat. No.: VC3267823

Molecular Formula: C9H16N2O2

Molecular Weight: 184.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885274-85-1 |

|---|---|

| Molecular Formula | C9H16N2O2 |

| Molecular Weight | 184.24 g/mol |

| IUPAC Name | prop-2-enyl N-piperidin-3-ylcarbamate |

| Standard InChI | InChI=1S/C9H16N2O2/c1-2-6-13-9(12)11-8-4-3-5-10-7-8/h2,8,10H,1,3-7H2,(H,11,12) |

| Standard InChI Key | MRFWWCSKVVTGTD-UHFFFAOYSA-N |

| SMILES | C=CCOC(=O)NC1CCCNC1 |

| Canonical SMILES | C=CCOC(=O)NC1CCCNC1 |

Introduction

| Property | Value |

|---|---|

| Common Name | Piperidin-3-YL-carbamic acid allyl ester |

| CAS Registry Number | 885274-85-1 |

| Molecular Formula | C9H16N2O2 |

| Molecular Weight | 184.24 g/mol |

| IUPAC Name | prop-2-enyl N-piperidin-3-ylcarbamate |

| Standard InChI | InChI=1S/C9H16N2O2/c1-2-6-13-9(12)11-8-4-3-5-10-7-8/h2,8,10H,1,3-7H2,(H,11,12) |

| Standard InChIKey | MRFWWCSKVVTGTD-UHFFFAOYSA-N |

| SMILES Notation | C=CCOC(=O)NC1CCCNC1 |

| PubChem Compound ID | 53249823 |

Chemical Structure and Properties

Piperidin-3-YL-carbamic acid allyl ester possesses a specific three-dimensional structure that determines its chemical reactivity and potential biological interactions. The core structure consists of a six-membered piperidine ring with a secondary amine at position 1 and a carbamate group at position 3. The carbamate functionality terminates with an allyl group, providing a site for potential modification through the terminal alkene.

Structural Features

The compound exhibits several key structural features that influence its chemical behavior:

-

A six-membered piperidine ring with a nitrogen atom at position 1

-

A secondary amino group (NH) on the piperidine ring

-

A carbamate group (–NHCOO–) attached at position 3 of the piperidine ring

-

An allyl group (CH2=CH-CH2–) connected to the carbamate oxygen

The presence of these functional groups creates multiple reactive centers that can participate in various chemical transformations, making the compound versatile for synthetic applications.

Research Findings and Current Developments

Research on piperidine derivatives, including compounds such as Piperidin-3-YL-carbamic acid allyl ester, continues to expand our understanding of their properties and potential applications. These compounds have attracted significant attention in the pharmaceutical industry due to their diverse biological activities.

Structure-Activity Relationships

Studies on similar compounds suggest that structural modifications can significantly influence:

-

Biological Efficacy: Changes in substituents can alter binding affinity to targets

-

Safety Profile: Modifications may impact toxicity and side effects

-

Pharmacokinetic Properties: Structural changes can affect absorption, distribution, metabolism, and excretion

-

Selectivity: Different substituents may improve target selectivity

These structure-activity relationships provide valuable insights for the rational design of new compounds with enhanced properties.

Current Research Focus

Current research directions involving piperidine derivatives with carbamate functionalities include:

-

Medicinal Chemistry: Development of new therapeutic candidates

-

Synthetic Methodology: Improved approaches to synthesize these compounds

-

Biological Evaluation: Assessment of pharmacological properties

-

Mechanistic Studies: Understanding molecular interactions with biological targets

The continued interest in these compounds reflects their potential significance in various applications, particularly in drug discovery and development.

Future Research Directions

Future research on Piperidin-3-YL-carbamic acid allyl ester may focus on several promising areas that could expand our understanding of its properties and potential applications.

Analytical Techniques Development

Advances in analytical techniques could improve characterization of Piperidin-3-YL-carbamic acid allyl ester and related compounds:

-

Advanced Spectroscopic Methods: Implementation of state-of-the-art NMR, MS, and IR techniques

-

Crystallographic Studies: Detailed structural analysis through X-ray crystallography

-

High-Throughput Screening: Development of rapid assays for biological activity assessment

-

In Silico Modeling: Computational approaches to predict properties and activities

These analytical advancements would contribute significantly to our understanding of the compound's behavior and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume